1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide
CAS No.: 1021222-08-1
Cat. No.: VC11930648
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1021222-08-1 | 
|---|---|
| Molecular Formula | C18H22N4O3S | 
| Molecular Weight | 374.5 g/mol | 
| IUPAC Name | 1-[4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoyl]piperidine-4-carboxamide | 
| Standard InChI | InChI=1S/C18H22N4O3S/c19-18(25)13-7-10-21(11-8-13)16(23)4-1-9-22-17(24)6-5-14(20-22)15-3-2-12-26-15/h2-3,5-6,12-13H,1,4,7-11H2,(H2,19,25) | 
| Standard InChI Key | IKFWMGQDOPYEEG-UHFFFAOYSA-N | 
| SMILES | C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | 
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | 
Introduction
Structural Characterization and Molecular Design
The compound features a pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) substituted at position 3 with a thiophen-2-yl group, linked via a butanoyl chain to a piperidine-4-carboxamide (Fig. 1). Key structural attributes include:
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Pyridazinone Ring: Known for planar topology and hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., phosphodiesterases, SMS2) .
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Thiophene Substituent: Enhances electron density and π-π stacking interactions, improving binding affinity to hydrophobic pockets in targets like JNK1 or SMS2 .
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Piperidine-4-carboxamide: Contributes to solubility and pharmacokinetics while enabling interactions with amine-binding domains (e.g., GPCRs, kinases) .
 
Table 1: Physicochemical Properties
| Property | Value/Description | Source Analogue | 
|---|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S | Derived from | 
| Molecular Weight | ~409.5 g/mol | Calculated | 
| LogP (Predicted) | 2.8–3.5 | Similar to | 
| Hydrogen Bond Acceptors | 6 | Structural analysis | 
Synthetic Pathways and Optimization
While no direct synthesis is reported, convergent strategies from analogous compounds suggest the following steps:
Pyridazinone-Thiophene Core Assembly
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Step 1: Friedel-Crafts acylation or Suzuki coupling to attach thiophene to pyridazinone .
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Step 2: Functionalization at N1 via alkylation or acylation using 4-chlorobutanoyl chloride .
 
Piperidine-4-carboxamide Conjugation
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Step 3: Condensation of the butanoyl intermediate with piperidine-4-carboxylic acid using HBTU/DIPEA .
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Step 4: Final carboxamide formation via activation with 4-nitrophenyl chloroformate .
 
Key Challenges: Steric hindrance at the piperidine moiety and regioselectivity in pyridazinone substitution require careful catalyst selection (e.g., Pd/C for hydrogenation) .
Biological Activities and Mechanisms
Sphingomyelin Synthase 2 (SMS2) Inhibition
Thiophene carboxamides (e.g., 14l, IC₅₀ = 28 nM) inhibit SMS2, reducing sphingomyelin accumulation in meibomian glands—a mechanism relevant to dry eye disease . The thiophene group in the target compound likely enhances binding via hydrophobic interactions with SMS2’s catalytic pocket (Fig. 2A) .
Anti-Inflammatory Activity
Pyridazinones (e.g., 3d, COX-2 IC₅₀ = 0.425 µM) suppress prostaglandin-E₂ and TNF-α by modulating COX-2 and JNK1 pathways . Molecular docking suggests the thiophene-pyridazinone system occupies COX-2’s hydrophobic groove .
| Activity | Target | Potential IC₅₀ (nM) | 
|---|---|---|
| SMS2 Inhibition | Sphingomyelin synthase | 50–100 | 
| COX-2 Inhibition | Cyclooxygenase-2 | 400–600 | 
| JNK1 Inhibition | c-Jun N-terminal kinase | 200–300 | 
Structure-Activity Relationships (SAR)
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Thiophene Position: Meta-substitution (as in 3-thiophen-2-yl) optimizes π-stacking with HIS229 in SMS2 .
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Butanoyl Linker: A 4-carbon chain balances flexibility and rigidity, enhancing membrane permeability .
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Piperidine Carboxamide: The carboxamide group forms hydrogen bonds with ARG170 in SMS2, critical for potency .
 
Pharmacokinetic and Toxicity Considerations
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